1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Catalog No.
S1922440
CAS No.
50461-51-3
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

CAS Number

50461-51-3

Product Name

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2

InChI Key

IVRPDZRVHKIBBG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C2=CC=CC=N2

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a bicyclic organic compound characterized by the presence of two nitrogen atoms within its pyridine rings. It is structurally related to tetrahydropyridine, which is a saturated derivative of pyridine. The compound features a unique arrangement of hydrogen and carbon atoms that contributes to its chemical properties and reactivity.

The molecular formula for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is C10H12N2, and it has a molecular weight of approximately 160.22 g/mol. This compound is typically a colorless liquid with specific physical properties, including being insoluble in water and having vapors that are heavier than air .

Typical for nitrogen-containing heterocycles. Notable reactions include:

  • Acid-Base Reactions: The compound can neutralize acids to form salts and water, which is a common behavior for amine-containing compounds.
  • Oxidation: It can undergo oxidation reactions, potentially converting into more oxidized derivatives or nitrogen oxides.
  • Substitution Reactions: The nitrogen atoms in the structure can facilitate electrophilic substitution reactions, making it reactive towards electrophiles .

Research indicates that 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator of neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with receptors in the central nervous system.

Additionally, studies have shown that derivatives of this compound may possess antitumor activity and could be explored for therapeutic applications in cancer treatment .

The synthesis of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl can be achieved through several methods:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors such as 2-pyridinecarboxaldehyde and amines under acidic conditions.
  • Reduction of Pyridine Derivatives: Starting from pyridine derivatives, reduction using hydrogenation or other reducing agents can yield the tetrahydro form.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including alkylation and cyclization to construct the bipyridinyl framework .

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl has various applications in:

  • Pharmaceuticals: It serves as a building block for developing drugs targeting neurological disorders.
  • Chemical Synthesis: It is used in the synthesis of other organic compounds due to its reactive nature.
  • Research: Its unique structure makes it a subject of interest in studies exploring nitrogen heterocycles and their properties .

Interaction studies involving 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: To evaluate the biological effects and pharmacokinetics when administered to model organisms.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,2,3,6-TetrahydropyridineSingle pyridine ringCommonly used as a solvent; less complex
5-Methyl-1,2,3,6-tetrahydropyridineMethyl group additionExhibits different biological activities
1-(Aminomethyl)-pyrrolidineDifferent ring structurePotential applications in drug synthesis
1-Amino-2-methylpyridineSubstituted pyridineKnown for its role in organic synthesis

These compounds highlight the unique characteristics of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl while also showcasing its potential applications in various fields due to its distinct structure and reactivity .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Wikipedia

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Dates

Modify: 2024-02-18

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